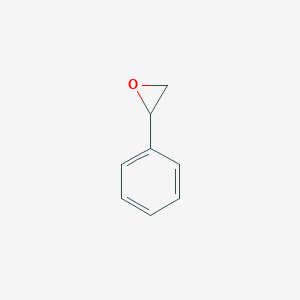

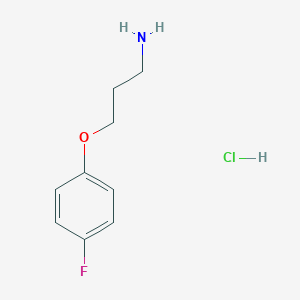

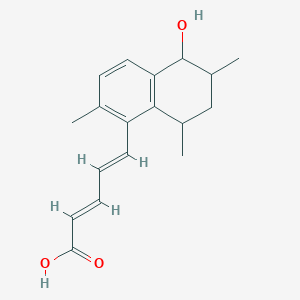

3-(4-Fluorophenoxy)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)propan-1-amine hydrochloride, also known as 4-FPH, is a synthetic compound that has been under investigation for its potential use in various scientific applications. 4-FPH is a derivative of the phenethylamine class of compounds, which are commonly used in laboratory research for their potential biological and pharmacological properties. 4-FPH has been studied in a variety of contexts, including as a potential therapeutic agent, as a substrate for biochemical studies, and as a tool for understanding the mechanism of action of drugs.

Scientific Research Applications

Efficient PFAS Removal by Amine-Functionalized Sorbents

A critical review highlighted the application of amine-containing sorbents, like 3-(4-Fluorophenoxy)propan-1-amine hydrochloride, for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The study suggests that these sorbents offer alternative solutions for PFAS control in water treatment due to their electrostatic interactions, hydrophobic interactions, and specific sorbent morphology. This research underscores the significance of designing next-generation sorbents considering these factors for improved PFAS removal efficiency (Ateia et al., 2019).

Bio-inspired Adhesive Catechol-Conjugated Chitosan for Biomedical Applications

Another study discusses the development of bio-inspired adhesive materials, including catechol-conjugated chitosan, which mimics mussel adhesive proteins. This research highlights the potential biomedical applications of such materials, which are enhanced by conjugation with catechol, significantly increasing their solubility and adhesive properties. This advancement suggests the wide applicability of amine-functionalized compounds like this compound in creating biocompatible and effective adhesive materials for medical use (Ryu et al., 2015).

Fluorescent Chemosensors Based on Amine-Functionalized Compounds

Research on the development of fluorescent chemosensors using amine-functionalized compounds, such as this compound, has demonstrated their potential in detecting various analytes due to their high selectivity and sensitivity. These chemosensors can be used for environmental monitoring, biomedical applications, and the detection of specific ions or molecules, showcasing the versatility and importance of amine-functionalized compounds in analytical chemistry (Roy, 2021).

Interactions of Metal Ions with Chitosan-Based Sorbents

A comprehensive review on the interactions of metal ions with chitosan-based sorbents emphasizes the role of amine groups in chelating metal cations. This property is particularly relevant for compounds like this compound, which can be chemically modified to enhance their metal adsorption properties. Such interactions are crucial for environmental applications, including water purification and the removal of heavy metals from wastewater (Guibal, 2004).

properties

IUPAC Name |

3-(4-fluorophenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTWPLYVKQTBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629350 |

Source

|

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148941-98-4 |

Source

|

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

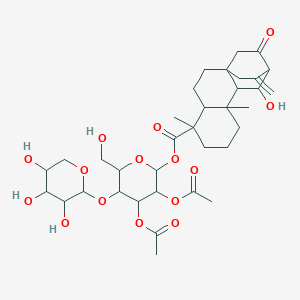

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)